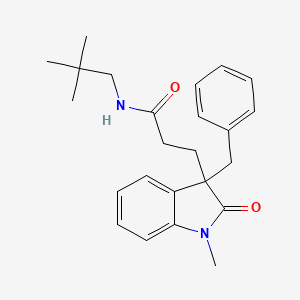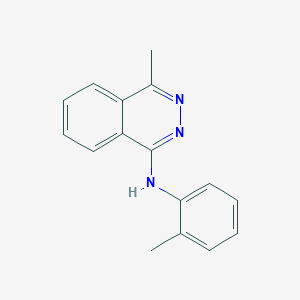
N,N-diphenyl-1,3,5-triazine-2,4-diamine
Vue d'ensemble
Description
“N,N-diphenyl-1,3,5-triazine-2,4-diamine” is a chemical compound with the molecular formula C15H13N5 . It belongs to a special class of heterocyclic compounds known as triazines . Triazines are building blocks that have provided a new dimension to the design of biologically important organic molecules .
Synthesis Analysis
A library of 126 compounds with a 6, N2 -diaryl-1,3,5-triazine-2,4-diamine scaffold was prepared using a one-pot, microwave-assisted method from readily available cyanoguanidine, aromatic aldehydes, and arylamines . The three-component condensation of these reagents in the presence of hydrochloric acid was followed by the treatment with a base, which promoted a rearrangement of the dihydrotriazine ring and its dehydrogenative aromatization .Molecular Structure Analysis
The molecular structure of “N,N-diphenyl-1,3,5-triazine-2,4-diamine” can be represented by the SMILES stringC1=CC=C(C=C1)NC2=NC(=NC(=N2)NC3=CC=CC=C3)N . Chemical Reactions Analysis
Triazines and tetrazines undergo a variety of organic transformations, including electrophilic addition, coupling, nucleophilic displacement, and intramolecular cyclization .Physical And Chemical Properties Analysis
The average mass of “N,N-diphenyl-1,3,5-triazine-2,4-diamine” is 263.297 Da . More detailed physical and chemical properties are not available in the retrieved sources.Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Analysis
N,N-diphenyl-1,3,5-triazine-2,4-diamine and its derivatives have been extensively studied for their molecular structures and spectroscopic properties. For example, Kavipriya et al. (2015) conducted a combined experimental and theoretical study on the molecular structure and vibrational spectra of a derivative, N,N'-diphenyl-6-piperidin-1-yl-[1,3,5]-triazine-2,4-diamine. Their research focused on analyzing the molecular geometry, harmonic vibrational wavenumbers, bonding features, and nonlinear optical behavior using FT-IR and FT-Raman spectra and density functional theory methods (R. Kavipriya, Helen P. Kavitha, B. Karthikeyan, A. Nataraj, 2015).
Electroluminescence and Photophysical Properties
In the field of optoelectronics, derivatives of N,N-diphenyl-1,3,5-triazine-2,4-diamine have been used in the development of electroluminescent materials. Jung et al. (2020) designed and synthesized three bipolar materials incorporating the diphenylamine and 2,4-diphenyl-1,3,5-triazine moieties for use in electroluminescent devices. These materials exhibited significant UV and photoluminescence wavelengths, indicating their potential in organic light-emitting diodes (Hyocheol Jung, Hwangyu Shin, Siin Kim, Joonghan Kim, B. An, Jihoon Lee, H. Ihee, Jongwook Park, 2020).
Thermal Stability and Polymer Synthesis
The incorporation of phenyl-1,3,5-triazine functional groups in aromatic polyamides has been researched for improving thermal stability and solubility. Yu et al. (2012) reported the synthesis of aromatic poly(phenyl-1,3,5-triazine amide)s with high glass transition temperatures and excellent thermal stabilities, demonstrating their potential use in high-performance materials (Guipeng Yu, Bin Li, Junling Liu, Shaofei Wu, Haijun Tan, Chun-yue Pan, X. Jian, 2012).
Aggregation-Induced Emission (AIE) Properties
Research by Liu et al. (2018) on N,N-diphenyl-1,3,5-triazine-2,4-diamine derivatives revealed their potential in aggregation-induced emission applications. The study synthesized new multifunctional AIE fluorophores, which showed reversible piezofluorochromic behavior and high-performance electroluminescent properties in nondoped sky-blue devices (W. Liu, S. Ying, Qing Zhang, Shaofeng Ye, Runda Guo, Dongge Ma, Lei Wang, 2018).
Biological Activity and Computational Studies
In 2020, Mary et al. highlighted the biological activity of triazine derivatives using computational methods. The study focused on the electronic properties and molecular docking with different proteins, suggesting that these derivatives have potential as drug candidates (Y. Mary, Y. Mary, Arzuhan Cetindağ Ciltaş, 2020).
Corrosion Inhibition
The derivatives of N,N-diphenyl-1,3,5-triazine-2,4-diamine have been explored for their corrosion inhibition properties. Singh et al. (2018) investigated the performance of triazine derivatives in inhibiting mild steel corrosion, combining experimental techniques with quantum chemical calculations to support their findings (Ambrish Singh, K. R. Ansari, J. Haque, P. Dohare, H. Lgaz, R. Salghi, M. Quraishi, 2018).
Safety and Hazards
The safety data sheet for a similar compound, N(4),6-diphenyl-1,6-dihydro-1,3,5-triazine-2,4-diamine hydrochloride, indicates that it causes skin irritation and serious eye irritation . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation occurs .
Propriétés
IUPAC Name |
2-N,2-N-diphenyl-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5/c16-14-17-11-18-15(19-14)20(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-11H,(H2,16,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGPTVYRMMJDLMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=NC(=N3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-{5-[2-(1H-benzimidazol-2-yl)-2-cyanovinyl]-2-furyl}-4-methylbenzoic acid](/img/structure/B5457055.png)
![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(3-methylphenyl)acetamide](/img/structure/B5457056.png)
![7-{[(3aR*,7aS*)-5-methyl-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl]carbonyl}-1H-indole](/img/structure/B5457062.png)

![(4S)-4-(4-{[(anilinocarbonyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5457073.png)

![4-{[2-[(5-bromo-2-furoyl)amino]-3-(4-methoxyphenyl)acryloyl]amino}butanoic acid](/img/structure/B5457106.png)
![7-{[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5457115.png)
![3-{[(2-methoxyethyl)amino]sulfonyl}-5-(8-methoxyquinolin-5-yl)benzoic acid](/img/structure/B5457118.png)
![N-(3-methoxyphenyl)bicyclo[6.1.0]non-4-ene-9-carboxamide](/img/structure/B5457124.png)

![N-(2-chlorophenyl)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide](/img/structure/B5457135.png)
![ethyl [2-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B5457140.png)